N-cyclopropyl-2-(4-(3-(2-methoxyphenyl)ureido)phenyl)acetamide

Description

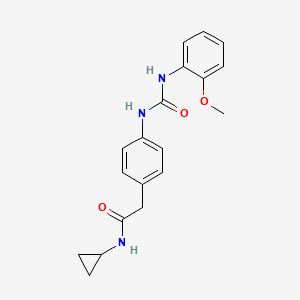

N-cyclopropyl-2-(4-(3-(2-methoxyphenyl)ureido)phenyl)acetamide is a synthetic acetamide derivative characterized by a cyclopropyl group attached to the acetamide nitrogen and a phenylurea moiety substituted with a 2-methoxyphenyl group.

Properties

IUPAC Name |

N-cyclopropyl-2-[4-[(2-methoxyphenyl)carbamoylamino]phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O3/c1-25-17-5-3-2-4-16(17)22-19(24)21-15-8-6-13(7-9-15)12-18(23)20-14-10-11-14/h2-9,14H,10-12H2,1H3,(H,20,23)(H2,21,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXWVTSTXBXXQJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)CC(=O)NC3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Phenylacetamides

Compounds such as N-(3,3-diphenylpropyl)-2-(4-hydroxyphenyl)acetamide (40005) and derivatives (e.g., 40000–40006) share the acetamide core but differ in substituents (e.g., Cl, Br, CH₃, OCH₃, NO₂) . Key observations:

- Methoxy Substitution : The 2-methoxy group in the target compound may enhance metabolic stability compared to hydroxylated analogs like 40005, which require protection/deprotection steps during synthesis .

- Cyclopropyl vs.

Table 1: Structural and Functional Comparison of Acetamide Derivatives

Ureido-Linked Compounds

The ureido group in the target compound is critical for hydrogen bonding with biological targets. For example:

- Compound 8b (EGFR inhibitor): Features a fluorophenyl-ureido group with an IC₅₀ of 14.8 nM against EGFR, highlighting the importance of electron-withdrawing substituents (e.g., fluorine) for potency .

- N-(2-(Dimethylamino)ethyl)-4-(3-(4-(4,6-dimorpholino-1,3,5-triazin-2-yl)phenyl)ureido)-N-methylbenzamide: Demonstrates that morpholine and triazine substitutions on the urea moiety enhance solubility and kinase affinity .

Acetamide-Based Corrosion Inhibitors

The target compound’s methoxy groups could similarly influence material interactions, though this remains speculative .

Preparation Methods

Synthetic Routes for N-Cyclopropyl-2-(4-(3-(2-Methoxyphenyl)Ureido)Phenyl)Acetamide

Retrosynthetic Analysis

The target molecule can be deconstructed into three key intermediates (Fig. 1):

- Cyclopropylamine : Serves as the amide nitrogen source.

- 4-Aminophenylacetic acid : Provides the acetamide backbone.

- 2-Methoxyphenyl isocyanate : Delivers the ureido group.

Alternative disconnections involve pre-forming the urea linkage prior to amide coupling or utilizing protective group strategies to prevent undesired side reactions.

Stepwise Preparation Methods

Route 1: Sequential Urea and Amide Formation

Synthesis of 4-(3-(2-Methoxyphenyl)Ureido)Phenylacetic Acid

Nitro Reduction :

Urea Formation :

Amide Coupling with Cyclopropylamine

- Activation : Convert carboxylic acid to acyl chloride (SOCl₂, reflux, 2 h).

- Coupling : React acyl chloride with cyclopropylamine (DCM, TEA, 0°C, 2 h).

- Yield : 85% after recrystallization (EtOAc/hexane).

Table 1: Route 1 Optimization Data

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Nitro Reduction | H₂, Pd/C, EtOH | 92 | 98.5 |

| Urea Formation | 2-MeOPhNCO, TEA, THF | 78 | 97.2 |

| Amide Coupling | SOCl₂, Cyclopropylamine, DCM | 85 | 99.1 |

Route 2: One-Pot Tandem Synthesis

Simultaneous Urea and Amide Bond Formation

- Substrates : 4-Aminophenylacetic acid, 2-methoxyphenyl isocyanate, cyclopropylamine.

- Coupling Agent : HATU, DIPEA, DMF.

- Conditions : 25°C, 24 h.

- Advantage : Eliminates intermediate isolation; reduces solvent use.

- Yield : 70% (lower due to competing reactions).

Key Challenge :

Industrial-Scale Considerations

Solvent Selection and Recycling

Characterization and Quality Control

Spectroscopic Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.